4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide
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Overview
Description
4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent coupling with benzamide derivatives. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with β-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzamide Derivatives: The final step involves coupling the pyrazole intermediate with benzamide derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-(Trifluoromethyl)benzenamine
- N-methyl-4-(trifluoromethyl)aniline
Uniqueness
4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a benzamide moiety. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c1-22(7-6-19)14(24)11-4-2-10(3-5-11)8-23-9-12(20)13(21-23)15(16,17)18/h2-5,9H,7-8,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNLTULHERYMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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